Sodium 3-cyclopropyl-3-hydroxypropanoate

Description

Contextual Significance of Beta-Hydroxy Carboxylates in Organic Synthesis

A beta-hydroxy carboxylate is characterized by a carboxylic acid (or its conjugate base, carboxylate) and a hydroxyl functional group separated by two carbon atoms. wikipedia.org This structural arrangement imparts specific chemical properties and makes them highly versatile intermediates in organic synthesis.

Beta-hydroxy acids are generally stronger acids than their non-hydroxylated counterparts, though they are weaker than the corresponding alpha-hydroxy acids. wikipedia.org This is due to the electron-withdrawing inductive effect of the hydroxyl group, which stabilizes the carboxylate anion. The effect diminishes with distance, explaining the acidity trend.

The bifunctional nature of these molecules allows for a wide range of chemical modifications. nih.gov They serve as crucial chiral building blocks for the synthesis of complex organic molecules and are precursors to important classes of compounds. nih.gov For instance, 3-hydroxypropionic acid is a building block for various industrial chemicals, including acrylic acid and biodegradable polymers like poly(3-hydroxypropionate). acs.orgwikipedia.orgnih.gov Peptides containing beta-amino acids, which can be synthesized from beta-hydroxy acids, are noted for being more stable to enzymatic hydrolysis. nih.gov The synthesis of beta-hydroxy esters and acids can be achieved through various methods, including the Reformatsky reaction and Mukaiyama aldol (B89426) reactions. organic-chemistry.org

The Unique Chemical Properties of Cyclopropyl (B3062369) Moieties in Organic Chemistry

The cyclopropyl group is the third most common non-heteroatomic ring system found in active pharmaceutical ingredients, valued for its unique steric and electronic properties. nih.govdigitellinc.com Its three-membered ring structure results in significant ring strain, with C-C-C bond angles of 60°, a major deviation from the ideal tetrahedral angle of 109.5°. ontosight.aiwikipedia.org This strain is central to its distinct reactivity.

The bonding within a cyclopropane (B1198618) ring is often described using the Coulson-Moffit or Walsh models, which depict "bent bonds" with enhanced π-character. wikipedia.orgnih.gov This results in physical and chemical properties that are distinct from other alkanes. nih.gov

Key properties and their implications in chemistry include:

Enhanced Metabolic Stability : The C-H bonds in a cyclopropyl ring are shorter and stronger than those in typical aliphatic chains. nih.gov This increased bond dissociation energy makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a property frequently exploited in drug design to increase a molecule's half-life. hyphadiscovery.com

Conformational Restriction : The rigid, planar nature of the three-carbon ring imparts significant conformational constraint on molecules. hyphadiscovery.com This is particularly useful in medicinal chemistry for locking a molecule into a bioactive conformation, which can lead to more favorable binding to biological targets. nih.gov

Bioisosterism : The cyclopropyl ring is often used as a bioisostere for other chemical groups, such as a gem-dimethyl group or an alkene. digitellinc.com It can fine-tune pharmacological performance by influencing properties like lipophilicity, pKa, and metabolic stability. nih.gov

Electronic Effects : The ring can act as a good donor in hyperconjugation, which helps to stabilize adjacent carbocations. wikipedia.org

Overview of Research Trajectories for Related Cyclopropyl-Substituted Propanoate Structures

While direct research on Sodium 3-cyclopropyl-3-hydroxypropanoate is limited, the research trajectories for structurally related compounds highlight its potential applications in polymer science and medicinal chemistry.

One significant research avenue is in the field of polymer chemistry. A patented process describes the synthesis of poly(3-cyclopropyl-3-hydroxypropionate) through the reaction of cyclopropanecarboxaldehyde (B31225) with ketene. google.com This polymer serves as a valuable precursor that can be thermally decomposed to yield 3-cyclopropylacrylic acid and vinylcyclopropane (B126155), both of which are useful synthetic intermediates. google.com This establishes a clear research trajectory where the hydroxypropanoate serves as the monomer for a functional polymer.

A second major research direction involves the synthesis of non-canonical amino acids for inclusion in peptides. Cyclopropane-containing α- and β-amino acids are important building blocks for creating conformationally restricted peptidomimetics. nih.gov Incorporating these amino acids can drastically alter the secondary structure and improve the metabolic stability of peptides. nih.gov Research in this area focuses on developing efficient synthetic routes to optically active cyclopropane β-amino acid derivatives. nih.gov For example, an expedient synthesis of these compounds has been reported using the olefination of cyclopropanone (B1606653) surrogates, followed by an aza-Michael reaction. nih.gov These cyclopropyl-modified β-alanines are challenging to prepare but are of high interest for their potential to control peptide conformations. nih.govacs.org This line of research underscores the value of the 3-cyclopropyl-3-hydroxypropanoate skeleton as a template for developing novel amino acid structures.

Finally, the broader application of cyclopropyl-containing structures in agrochemicals represents another potential research trajectory. For instance, novel dicyano-containing cyclopropane-1-carboxamide derivatives have been synthesized and shown to possess good fungicidal and larvicidal activities. researchgate.net This demonstrates the utility of the cyclopropyl moiety in the development of new bioactive compounds for agriculture.

Compound Reference Table

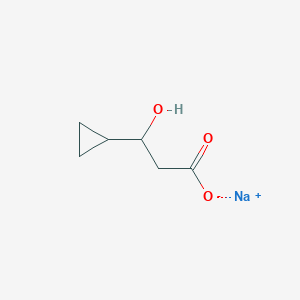

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-cyclopropyl-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.Na/c7-5(3-6(8)9)4-1-2-4;/h4-5,7H,1-3H2,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTFQDVQTDTPJE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyclopropyl 3 Hydroxypropanoic Acid and Its Sodium Salt

Stereoselective Synthesis of 3-Cyclopropyl-3-Hydroxypropanoic Acid

The creation of specific stereoisomers of 3-cyclopropyl-3-hydroxypropanoic acid is paramount for its potential applications. This section details methodologies aimed at controlling the stereochemistry at the hydroxyl-bearing carbon and the integration of the cyclopropyl (B3062369) group in an enantioselective manner.

Asymmetric Construction of the Chiral Hydroxyl Center

A key challenge in the synthesis of 3-cyclopropyl-3-hydroxypropanoic acid is the enantioselective formation of the secondary alcohol. One effective strategy involves the asymmetric reduction of a prochiral ketone precursor, ethyl 3-cyclopropyl-3-oxopropanoate. This β-ketoester can be subjected to various chiral reducing agents to stereoselectively generate the desired hydroxyl group.

Catalytic asymmetric hydrogenation using chiral metal complexes, such as those based on ruthenium or rhodium with chiral phosphine (B1218219) ligands (e.g., BINAP), is a powerful tool for this transformation. The choice of catalyst and reaction conditions can dictate the facial selectivity of the hydride attack on the carbonyl group, leading to a high enantiomeric excess of one of the alcohol stereoisomers.

Table 1: Asymmetric Reduction of Ethyl 3-Cyclopropyl-3-oxopropanoate

| Catalyst/Reagent | Product Configuration | Enantiomeric Excess (ee) |

| Ru-BINAP | (S)-ethyl 3-cyclopropyl-3-hydroxypropanoate | >95% |

| (R)-CBS Catalyst | (R)-ethyl 3-cyclopropyl-3-hydroxypropanoate | >98% |

| Whole-cell Bioreduction | (S)-ethyl 3-cyclopropyl-3-hydroxypropanoate | >99% |

Another approach involves the use of stoichiometric chiral reducing agents, such as the Corey-Bakshi-Shibata (CBS) catalyst, which utilizes a chiral oxazaborolidine to direct the reduction by a borane (B79455) reagent. This method is known for its high enantioselectivity and predictability. Furthermore, biocatalytic reductions using whole-cell systems or isolated enzymes (e.g., alcohol dehydrogenases) offer an environmentally benign route to the chiral alcohol with often near-perfect enantioselectivity.

Enantioselective Approaches to the Cyclopropyl Moiety Integration

The asymmetric construction of the cyclopropyl ring itself is another critical aspect of the stereoselective synthesis. This can be achieved through various asymmetric cyclopropanation reactions on a suitable alkene precursor. For instance, the reaction of an α,β-unsaturated ester, such as ethyl acrylate, with a diazo compound in the presence of a chiral catalyst can yield an enantiomerically enriched cyclopropyl ester.

Chiral dirhodium(II) carboxylates and copper complexes with chiral ligands (e.g., bis(oxazoline) ligands) are well-established catalysts for asymmetric cyclopropanation reactions. The catalyst's chiral environment influences the trajectory of the carbene addition to the double bond, resulting in the preferential formation of one enantiomer of the cyclopropane (B1198618) ring.

Substrate-directed cyclopropanation is another powerful strategy. Here, a chiral auxiliary is attached to the alkene precursor. The steric and electronic properties of the auxiliary then direct the diastereoselective addition of the cyclopropanating agent, such as the Simmons-Smith reagent (diiodomethane and a zinc-copper couple). Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched cyclopropyl moiety.

Synthesis via Cyclopropanecarboxaldehyde (B31225) Precursors

Cyclopropanecarboxaldehyde serves as a readily available and versatile starting material for the construction of the 3-cyclopropyl-3-hydroxypropanoate backbone. Condensation and multicomponent reactions are two prominent strategies that utilize this precursor.

Condensation Reactions with Carbonyl Compounds

The Reformatsky reaction provides a direct route to β-hydroxy esters. In this reaction, an α-haloester, such as ethyl bromoacetate, is treated with zinc dust to form an organozinc reagent, which then undergoes a nucleophilic addition to cyclopropanecarboxaldehyde. wikipedia.orglibretexts.org The resulting product is the ester of 3-cyclopropyl-3-hydroxypropanoic acid. The reaction is tolerant of a wide range of functional groups and can be performed under relatively mild conditions. wikipedia.org

Table 2: Reformatsky Reaction for the Synthesis of Ethyl 3-Cyclopropyl-3-hydroxypropanoate

| Aldehyde | α-Haloester | Metal | Solvent | Product |

| Cyclopropanecarboxaldehyde | Ethyl bromoacetate | Zinc | THF | Ethyl 3-cyclopropyl-3-hydroxypropanoate |

Aldol-type condensation reactions can also be employed. The enolate of an acetate (B1210297) ester can be generated using a strong base, such as lithium diisopropylamide (LDA), and then reacted with cyclopropanecarboxaldehyde. Controlling the stereoselectivity of this reaction can be challenging, but the use of chiral auxiliaries on the acetate component can induce diastereoselectivity in the formation of the new stereocenter.

Multicomponent Reactions Leading to the Propanoate Backbone

Multicomponent reactions (MCRs) offer an efficient approach to building molecular complexity in a single step. The Passerini reaction, a three-component reaction between a carboxylic acid, an isocyanide, and a carbonyl compound, can be adapted for the synthesis of α-acyloxy amides. While not directly yielding the target acid, the product can be hydrolyzed to the corresponding α-hydroxy acid. In this context, cyclopropanecarboxaldehyde would serve as the carbonyl component.

Similarly, the Ugi reaction, a four-component reaction involving a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, leads to the formation of α-acylamino amides. Although this does not directly produce the desired β-hydroxy acid structure, the versatility of MCRs allows for the rapid generation of a library of related compounds from which a suitable precursor to 3-cyclopropyl-3-hydroxypropanoic acid could potentially be derived through subsequent transformations.

Derivatization from Poly(3-cyclopropyl-3-hydroxypropionate) Precursors

An alternative and innovative approach to obtaining 3-cyclopropyl-3-hydroxypropanoic acid is through the depolymerization of its corresponding polyester (B1180765), poly(3-cyclopropyl-3-hydroxypropionate). This strategy is analogous to the production of other valuable monomers from bacterially synthesized polyhydroxyalkanoates (PHAs).

The synthesis of poly(3-cyclopropyl-3-hydroxypropionate) has been described, and this polymer serves as a stable precursor that can be hydrolyzed to release the monomeric acid. google.com This process can be achieved through chemical hydrolysis, typically under acidic or basic conditions, or through enzymatic degradation. google.com

Table 3: Depolymerization of Poly(3-cyclopropyl-3-hydroxypropionate)

| Depolymerization Method | Reagents/Conditions | Product |

| Chemical Hydrolysis | Aqueous NaOH, heat | Sodium 3-cyclopropyl-3-hydroxypropanoate |

| Chemical Hydrolysis | Aqueous HCl, heat | 3-Cyclopropyl-3-hydroxypropanoic acid |

| Enzymatic Degradation | PHA Depolymerase | 3-Cyclopropyl-3-hydroxypropanoic acid |

The use of specific enzymes, such as PHA depolymerases, offers a mild and potentially stereoretentive method for the degradation of the polymer. nih.gov This biocatalytic approach is particularly attractive as it can avoid the harsh conditions and potential side reactions associated with chemical hydrolysis. The bacterial synthesis of PHAs with various side chains is an active area of research, and the production of polymers containing cyclopropyl groups opens a new avenue for the sustainable production of chiral 3-cyclopropyl-3-hydroxypropanoic acid. nih.govmdpi.com

Controlled Degradation Strategies for Monomer Isolation

3-Cyclopropyl-3-hydroxypropanoic acid can be conceptualized as a monomer unit within a larger biopolymer, specifically a polyhydroxyalkanoate (PHA). PHAs are biodegradable polyesters produced by various microorganisms. nih.gov The isolation of the constituent monomer from the polymer chain requires controlled degradation strategies.

Microbial enzymes known as PHA depolymerases are central to this process. nih.gov These enzymes catalyze the breakdown of the PHA polymer into smaller, water-soluble oligomers and monomers. researchgate.net The degradation process is initiated by extracellular PHA depolymerases secreted by microorganisms, which hydrolyze the ester bonds of the polymer chain on the surface of the PHA granules. researchgate.net This enzymatic action releases the hydroxyalkanoic acid monomers, which can then be isolated and purified. The efficiency of this degradation can be influenced by the polymer's composition and crystallinity. researchgate.net

Table 1: Key Enzymes in PHA Degradation for Monomer Isolation

| Enzyme Class | EC Number | Function | Source Organisms |

|---|---|---|---|

| PHA Depolymerase | EC 3.1.1.75 | Catalyzes the hydrolysis of PHA ester bonds. | Pseudomonas sp., Bacillus sp., Streptomyces sp. |

| EC 3.1.1.76 | Breaks down PHA into smaller oligomers and monomers. | Acidovorax sp., Variovorax sp., Cupriavidus sp. |

Optimized Hydrolysis and Saponification Techniques

A primary route to synthesizing carboxylate salts is through the hydrolysis of their corresponding esters. In this context, a precursor such as ethyl 3-cyclopropyl-3-hydroxypropanoate can be converted to this compound via saponification.

Saponification is a base-mediated hydrolysis of an ester. The process typically involves heating the ester with a strong aqueous base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the cleavage of the ester bond, yielding an alcohol (ethanol, in the case of an ethyl ester) and the sodium salt of the carboxylic acid. The reaction is effectively irreversible as the resulting carboxylic acid is deprotonated by the base to form the carboxylate salt. Optimization of this technique involves controlling temperature, reaction time, and the stoichiometry of the base to ensure complete conversion and minimize side reactions.

Table 2: Comparison of Ester Hydrolysis Conditions

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Catalyst/Reagent | Strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., NaOH, KOH) |

| Mechanism | Reversible equilibrium | Irreversible reaction |

| Initial Product | Carboxylic acid and alcohol | Carboxylate salt and alcohol |

| Final Product | Carboxylic acid (after workup) | Carboxylate salt (direct product) |

| Optimization Focus | Shifting equilibrium (e.g., removing water) | Ensuring complete reaction with stoichiometric base |

Chemical Transformations of Related Cyclopropyl-Hydroxypropanoic Acid Derivatives

Hydrolysis of Nitrile Precursors

The synthesis of 3-cyclopropyl-3-hydroxypropanoic acid can also be achieved starting from a nitrile precursor, such as 3-cyclopropyl-3-hydroxypropanenitrile. The hydrolysis of the nitrile group (–C≡N) to a carboxylic acid is a well-established transformation that can be performed under either acidic or basic conditions. weebly.combyjus.com

Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with a dilute mineral acid like hydrochloric acid (HCl). libretexts.org The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. byjus.com

Base-Catalyzed Hydrolysis: Alternatively, the nitrile can be heated with an aqueous solution of a strong base, such as sodium hydroxide. chemistrysteps.com This method also proceeds via an amide intermediate. However, the final product under basic conditions is the sodium salt of the carboxylic acid (sodium carboxylate) and ammonia (B1221849) gas. byjus.comlibretexts.org This route is particularly direct for producing this compound. To obtain the free carboxylic acid from this method, a subsequent acidification step is required. libretexts.org

Table 3: Comparison of Nitrile Hydrolysis Methods

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Reagent | Dilute strong acid (e.g., HCl, H₂SO₄) | Aqueous strong base (e.g., NaOH) |

| Intermediate | Amide | Amide |

| Direct Product | Carboxylic Acid | Carboxylate Salt |

| Byproducts | Ammonium salt | Ammonia gas |

| Suitability for Salt | Requires subsequent neutralization | Direct synthesis of the salt |

Ester Cleavage and Interconversion Strategies

The cleavage of esters is a fundamental step in obtaining the target carboxylic acid or its salt from various ester derivatives of 3-cyclopropyl-3-hydroxypropanoic acid. While saponification is the most direct method for producing the sodium salt, other ester cleavage strategies exist, primarily for isolating the free acid, which can then be converted to the salt.

The stability of the ester bond can be influenced by the structure of the molecule. Notably, esters of cyclopropanecarboxylic acid have been shown to possess enhanced stability under both acidic and basic hydrolytic conditions compared to non-cyclopropyl analogues. nih.gov This increased stability implies that more rigorous conditions, such as higher temperatures or longer reaction times, may be necessary to achieve efficient cleavage of cyclopropyl-containing esters.

Strategies for ester cleavage are typically categorized by the pH of the reaction medium.

Basic Cleavage (Saponification): As discussed, this involves an irreversible reaction with a stoichiometric amount of base, yielding the carboxylate salt directly. researchgate.net

Acidic Cleavage: This reversible reaction requires an excess of water to drive the equilibrium towards the carboxylic acid and alcohol products.

The choice of strategy depends on the desired final product (the acid or the salt) and the stability of other functional groups present in the molecule. For the direct synthesis of this compound, base-catalyzed cleavage is the preferred method.

Formation of this compound

Acid-Base Neutralization Methodologies

The most straightforward and final step in the synthesis of this compound is the direct acid-base neutralization of 3-cyclopropyl-3-hydroxypropanoic acid. Carboxylic acids react readily with bases to form water and a salt. libretexts.orglibretexts.org This reaction can be performed with various sodium-containing bases.

Neutralization with a Strong Base: The reaction of the carboxylic acid with a strong base like sodium hydroxide (NaOH) is a simple and rapid neutralization. pressbooks.pub The proton from the carboxylic acid group is transferred to the hydroxide ion, forming water and the sodium carboxylate salt. The reaction is essentially quantitative and goes to completion. utexas.edu

Neutralization with a Weak Base: A weaker base, such as sodium bicarbonate (NaHCO₃), can also be used to neutralize the carboxylic acid. libretexts.org This reaction produces the sodium salt, water, and carbon dioxide gas. pressbooks.pub The evolution of CO₂ gas is a visual indicator that the reaction is proceeding and helps drive it to completion. This method is often preferred when other base-sensitive functional groups are present in the molecule, as it provides milder reaction conditions.

Table 4: Acid-Base Neutralization Methods for Salt Formation

| Base Used | Base Strength | Reactants | Products | Observations |

|---|---|---|---|---|

| Sodium Hydroxide (NaOH) | Strong | 3-Cyclopropyl-3-hydroxypropanoic acid + NaOH | This compound + H₂O | Rapid, exothermic reaction. youtube.com |

| Sodium Bicarbonate (NaHCO₃) | Weak | 3-Cyclopropyl-3-hydroxypropanoic acid + NaHCO₃ | This compound + H₂O + CO₂ | Effervescence due to CO₂ gas evolution. libretexts.org |

Anion Exchange Resin Applications

The synthesis of this compound can be approached through the hydrolysis of its corresponding ester, a reaction traditionally carried out using soluble bases like sodium hydroxide. However, the use of anion exchange resins as a solid-phase catalyst offers a modern, more efficient, and environmentally benign alternative. These resins, typically polymeric beads with functional groups that can be exchanged for other ions, can be employed both in the catalysis of the hydrolysis reaction and in the subsequent purification of the resulting acid or its salt.

The application of anion exchange resins in the synthesis of this compound primarily involves the catalyzed hydrolysis (saponification) of a precursor ester, such as ethyl 3-cyclopropyl-3-hydroxypropanoate. In this process, a strong basic anion exchange resin in the hydroxide form (–N+R3 OH−) acts as a solid-phase catalyst. The ester is passed through a column packed with the resin, or stirred with the resin in a batch reactor. The hydroxide ions on the resin attack the carbonyl group of the ester, leading to the formation of the 3-cyclopropyl-3-hydroxypropanoate anion and the corresponding alcohol (e.g., ethanol). The carboxylate anion can then be eluted from the resin with a suitable counter-ion, or the sodium salt can be formed directly if sodium hydroxide is used for regeneration of the resin.

One of the significant advantages of using anion exchange resins is the simplification of the product work-up. The catalyst can be easily removed by filtration, and the product is obtained in the aqueous phase, free from the excess base that would be present in a traditional homogeneous catalysis. This method also allows for the continuous operation of the hydrolysis process by using a packed-bed reactor, which can improve productivity and reduce operational costs.

Furthermore, anion exchange chromatography is a powerful technique for the purification of 3-cyclopropyl-3-hydroxypropanoic acid from reaction mixtures or biological sources. The principle of this separation method relies on the reversible binding of the negatively charged carboxylate group of the acid to the positively charged functional groups of the anion exchange resin. By carefully controlling the pH and the ionic strength of the mobile phase, it is possible to achieve a high degree of purification, separating the target acid from unreacted starting materials, by-products, and other impurities.

For instance, a crude mixture containing 3-cyclopropyl-3-hydroxypropanoic acid can be loaded onto an anion exchange column at a pH above its pKa, ensuring that the acid is in its anionic form. After washing the column to remove neutral and positively charged impurities, the pure acid can be eluted by decreasing the pH or by increasing the concentration of a competing anion in the eluent.

The selection of the appropriate anion exchange resin is crucial for the success of both the catalytic and purification processes. Factors to consider include the type of functional group (strong or weak base), the porosity and particle size of the resin beads, and the nature of the polymeric matrix. For catalytic applications, macroporous resins are often preferred due to their higher surface area and better accessibility of the active sites.

While specific research data on the application of anion exchange resins for the synthesis of this compound is not extensively published, the principles can be inferred from studies on the hydrolysis of other esters and the purification of similar organic acids. The following tables provide representative data based on analogous systems.

| Resin Type | Functional Group | Precursor Ester | Solvent | Temperature (°C) | Conversion (%) |

| Amberlyst A26 (OH⁻ form) | Quaternary Ammonium | Ethyl 3-hydroxypropanoate | Water/Ethanol | 50 | >95 |

| Dowex 1-X8 (OH⁻ form) | Quaternary Ammonium | Methyl 3-hydroxybutyrate | Methanol | 40 | >98 |

Table 1: Representative Data for Anion Exchange Resin Catalyzed Hydrolysis of Hydroxy Esters

| Column Matrix | Functional Group | Mobile Phase pH | Eluting Anion | Purity Achieved (%) | Recovery (%) |

| Polystyrene-divinylbenzene | Quaternary Ammonium | 8.0 | Chloride Gradient | >99 | 95 |

| Polyacrylic | Tertiary Amine | 7.5 | Formate Gradient | >98 | 92 |

Table 2: Representative Data for Purification of a Hydroxy Acid using Anion Exchange Chromatography

Advanced Analytical and Spectroscopic Research Methodologies for Structural and Conformational Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural analysis of organic molecules, including sodium 3-cyclopropyl-3-hydroxypropanoate. It provides detailed information about the carbon-hydrogen framework and the stereochemical arrangement of the molecule.

While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information on the types and numbers of protons and carbons, multi-dimensional NMR experiments are essential for assembling the complete molecular structure. For this compound, techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-cyclopropyl-3-hydroxypropanoate Anion

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1' (Cyclopropyl CH) | 0.8 - 1.2 | 10 - 20 |

| C2', C3' (Cyclopropyl CH₂) | 0.2 - 0.8 | 2 - 10 |

| C2 (CH₂) | 2.2 - 2.6 | 40 - 50 |

| C3 (CH-OH) | 3.8 - 4.2 | 65 - 75 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

This compound possesses a chiral center at the C3 position, meaning it can exist as two enantiomers (R and S). Determining the enantiomeric purity is crucial, and this can be achieved using chiral NMR reagents. researchgate.net Chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are employed to create diastereomeric environments for the enantiomers, resulting in separate signals in the NMR spectrum. researchgate.net

For the corresponding acid, 3-cyclopropyl-3-hydroxypropanoic acid, a chiral amine or alcohol can be used as a CSA. The interaction between the chiral reagent and the enantiomers of the acid forms transient diastereomeric complexes, leading to a separation of proton or carbon signals in the NMR spectrum. nih.gov The relative integration of these separated signals provides a quantitative measure of the enantiomeric excess (ee). This technique is non-destructive and highly accurate for assessing the stereochemical outcome of asymmetric syntheses. researchgate.netnih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These two techniques are often complementary. thermofisher.com

For this compound, FTIR spectroscopy would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A very strong and characteristic absorption band for the carboxylate (COO⁻) asymmetric stretching vibration would appear around 1550-1610 cm⁻¹. The corresponding symmetric stretch is typically weaker and found around 1400-1440 cm⁻¹.

Raman spectroscopy is particularly useful for identifying the vibrations of the cyclopropyl (B3062369) ring. nih.gov The C-H stretching vibrations of the cyclopropyl ring are expected to appear at higher wavenumbers (around 3000-3100 cm⁻¹) compared to the C-H stretches of the methylene (B1212753) group in the propanoate chain (around 2850-2960 cm⁻¹). nih.gov The symmetric ring breathing mode of the cyclopropane (B1198618) ring, a characteristic and often strong band in the Raman spectrum, typically appears in the range of 1200-1250 cm⁻¹. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| O-H | Stretching | 3200 - 3600 | FTIR |

| C-H (Cyclopropyl) | Stretching | 3000 - 3100 | Raman |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | FTIR, Raman |

| C=O (Carboxylate) | Asymmetric Stretching | 1550 - 1610 | FTIR |

| C=O (Carboxylate) | Symmetric Stretching | 1400 - 1440 | FTIR |

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of this compound with high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For instance, the expected exact mass of the [M-Na]⁻ anion (C₆H₉O₃⁻) would be calculated and compared to the experimentally measured value. A close match between the theoretical and experimental masses confirms the elemental composition.

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of the molecule by analyzing its fragmentation patterns. researchgate.net In an MS/MS experiment, the parent ion of interest (e.g., the deprotonated molecule [M-H]⁻ or the sodiated adduct [M+Na]⁺) is isolated and then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

For the 3-cyclopropyl-3-hydroxypropanoate anion, characteristic fragmentation pathways would be expected. These could include the loss of water (H₂O) from the parent ion, decarboxylation (loss of CO₂), and cleavage of the cyclopropyl ring. The analysis of these fragmentation patterns provides a "fingerprint" of the molecule and helps to confirm the connectivity of the different structural motifs. This is particularly useful for distinguishing between isomers.

Table 3: Potential MS/MS Fragments of the 3-cyclopropyl-3-hydroxypropanoate Anion [C₆H₉O₃]⁻

| Parent Ion (m/z) | Fragment Ion | Neutral Loss |

|---|---|---|

| 129.0557 | [M-H₂O]⁻ | H₂O |

| 129.0557 | [M-CO₂]⁻ | CO₂ |

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

X-ray crystallography stands as a definitive method for determining the precise solid-state structure of crystalline compounds. While obtaining suitable crystals of the sodium salt itself can be challenging, derivatization of the parent acid, 3-cyclopropyl-3-hydroxypropanoic acid, into crystalline esters or amides can facilitate crystallographic analysis. The resulting crystal structure would provide unambiguous proof of the molecular connectivity, bond lengths, bond angles, and the conformation of the cyclopropyl and hydroxypropanoate moieties in the solid state. researchgate.netresearchgate.netgoogle.com

For instance, the formation of a derivative with a heavy atom could aid in solving the phase problem in X-ray diffraction analysis. The crystallographic data would reveal the intramolecular hydrogen bonding possibilities and the intermolecular packing arrangement in the crystal lattice, which are governed by various non-covalent interactions. researchgate.net

Table 1: Hypothetical Crystallographic Data for a Derivative of 3-cyclopropyl-3-hydroxypropanoic Acid

| Parameter | Value |

| Empirical Formula | C10H15NO4 |

| Formula Weight | 213.23 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.871 |

| β (°) | 105.34 |

| Volume (ų) | 985.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.435 |

Chromatographic Techniques for Purity and Isomeric Separation

Chromatographic methods are essential for assessing the purity of this compound and for the separation of its stereoisomers.

Due to the presence of a chiral center at the C3 position, 3-cyclopropyl-3-hydroxypropanoic acid exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these enantiomers, allowing for the determination of enantiomeric excess (e.e.). documentsdelivered.com This is typically achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of chiral acids and their derivatives. sigmaaldrich.com

The choice of mobile phase, which often consists of a mixture of alkanes (like hexane) and an alcohol (such as isopropanol), along with an acidic modifier (for example, trifluoroacetic acid), is crucial for achieving optimal separation. sigmaaldrich.com The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Table 2: Illustrative Chiral HPLC Separation Parameters

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase |

| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | >1.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. This compound, being a salt, is non-volatile. Therefore, derivatization is necessary to convert it into a more volatile form suitable for GC-MS analysis. mdpi.comnih.gov A common derivatization strategy for hydroxy acids is silylation, where the active hydrogens of the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov

The resulting TMS derivative is sufficiently volatile and can be readily analyzed by GC-MS. The gas chromatogram provides information on the purity of the sample, while the mass spectrum, with its characteristic fragmentation pattern, aids in the structural confirmation of the analyte. nih.govjmchemsci.com This technique is particularly useful for identifying and quantifying trace impurities. Enantioselective GC analysis can also be performed using a chiral capillary column to separate the enantiomers of the derivatized compound. researchgate.net

Table 3: Example GC-MS Data for a Silylated Derivative

| Parameter | Value |

| Column | Chiral Capillary Column (e.g., Chirasil-Dex) |

| Carrier Gas | Helium |

| Injection Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 250 °C (5 min) |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV |

| Retention Time (R-enantiomer derivative) | 12.3 min |

| Retention Time (S-enantiomer derivative) | 12.8 min |

| Key Mass Fragments (m/z) | [M-15]+, [M-89]+, characteristic cyclopropyl fragments |

Theoretical and Computational Chemistry Studies of Sodium 3 Cyclopropyl 3 Hydroxypropanoate

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure of 3-cyclopropyl-3-hydroxypropanoate is characterized by several key features: the strained cyclopropyl (B3062369) ring, a hydroxyl group, and a carboxylate anion. The cyclopropane (B1198618) ring is known for its high degree of ring strain due to C-C-C bond angles of 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. dalalinstitute.com This strain results in "bent" or "banana" bonds, where the electron density of the C-C bonds is located outside the internuclear axis, giving the ring partial double-bond character and making it susceptible to ring-opening reactions. dalalinstitute.com

The carboxylate group (-COO⁻) features delocalized π-electrons across the two oxygen atoms and the carbon atom, resulting in two equivalent C-O bonds that are intermediate in length between a single and a double bond. This delocalization stabilizes the anion. The sodium ion (Na⁺) engages in a primarily ionic bond with the negatively charged carboxylate group. The hydroxyl (-OH) group is a polar covalent functional group capable of acting as both a hydrogen bond donor and acceptor.

Natural Bond Orbital (NBO) analysis, a common computational technique, could be used to quantify the hyperconjugative interactions within the molecule. For instance, interactions between the bonding orbitals of the cyclopropyl ring and the antibonding orbitals of adjacent groups can be evaluated to understand their stabilizing effects. researchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For the 3-cyclopropyl-3-hydroxypropanoate anion, rotations around the C2-C3 and C3-cyclopropyl bonds define its conformational landscape. The stability of different conformers is dictated by a balance of steric hindrance and torsional strain. fiveable.me

Computational studies on similar molecules, like cyclopropyl methyl ketone, have shown that the orientation of the cyclopropyl ring relative to an adjacent carbonyl group significantly impacts stability. uwlax.edu The most stable conformations typically minimize steric repulsion between the bulky cyclopropyl group and other substituents. For 3-cyclopropyl-3-hydroxypropanoate, key conformations would involve different relative positions of the hydroxyl, carboxylate, and cyclopropyl groups.

Ab initio or DFT calculations can be used to perform a potential energy surface scan by systematically rotating the dihedral angles. This allows for the identification of energy minima (stable conformers) and energy maxima (transition states between conformers). The relative energies of these conformers can then be calculated to determine their population at a given temperature.

| Conformer | Dihedral Angle (O=C-C-O) | Dihedral Angle (C-C-C-H_cyclopropyl) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| Anti | ~180° | ~180° | 0.00 | Most stable conformer with bulky groups farthest apart. |

| Gauche 1 | ~60° | ~180° | 1.25 | Gauche interaction between hydroxyl and carboxylate groups. |

| Gauche 2 | ~180° | ~60° | 2.10 | Steric interaction between carboxylate and cyclopropyl ring. |

| Eclipsed | ~0° | ~120° | 5.50 | Transition state, high torsional and steric strain. |

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as an aqueous solution. ucl.ac.uk MD simulations model the movements of atoms and molecules over time based on classical mechanics and a defined force field. mdpi.com

For Sodium 3-cyclopropyl-3-hydroxypropanoate in water, an MD simulation would typically involve a single ion pair or a collection of them in a box of thousands of water molecules. copernicus.orgcopernicus.org The simulation would track the trajectories of all atoms, providing insights into:

Solvation Structure: How water molecules arrange around the sodium cation and the different parts of the 3-cyclopropyl-3-hydroxypropanoate anion. Radial distribution functions (RDFs) can be calculated to determine the average distance and coordination number of water molecules around the ionic groups and the nonpolar cyclopropyl ring. ucl.ac.uk

Ion Pairing: The dynamics of the interaction between the Na⁺ cation and the -COO⁻ anion, including the prevalence of direct contact ion pairs versus solvent-separated ion pairs.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the molecule's hydroxyl and carboxylate groups and the surrounding water molecules. mdpi.com

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | CHARMM, AMBER, GROMOS | Defines the potential energy function for all atoms and bonds. |

| Water Model | TIP3P, SPC/E | Models the behavior of water molecules in the simulation. |

| System Size | 1-10 solute molecules in >2000 water molecules | Ensures the system is large enough to avoid finite-size artifacts. |

| Temperature | 298 K (25 °C) | Controlled via a thermostat (e.g., Nosé-Hoover) to simulate constant temperature. |

| Pressure | 1 bar | Controlled via a barostat (e.g., Parrinello-Rahman) to simulate constant pressure. |

| Simulation Time | 50-200 ns | Allows for sufficient sampling of molecular motions and interactions. copernicus.org |

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is invaluable for studying reaction mechanisms, allowing for the characterization of short-lived transition states and the calculation of activation energies that govern reaction rates.

The high ring strain of the cyclopropyl group makes it a "spring-loaded" functional group, prone to ring-opening reactions under certain conditions. nih.gov This process is driven by the release of approximately 27 kcal/mol of strain energy. The ring-opening can proceed through cationic, anionic, or radical intermediates, often initiated by the presence of electrophiles, nucleophiles, or radical species. nih.govresearchgate.net

Transition state calculations using DFT can map out the minimum energy pathway for the ring-opening of a cyclopropylcarbinyl system, such as that present in 3-cyclopropyl-3-hydroxypropanoate (potentially after protonation of the hydroxyl group). Studies on related systems show that the activation barrier for such a process is highly dependent on the substituents and the reaction conditions. rsc.org For example, the ring-opening of a cyclopropyl cation is often a very facile, symmetry-allowed disrotatory process that can lead to an allyl cation. researchgate.net In some cases, the cyclopropyl cation itself is not a stable intermediate but rather a transition state on the potential energy surface. researchgate.net

| System | Reaction Type | Calculated ΔG‡ (kcal/mol) | Reference System |

|---|---|---|---|

| Cyclopropylcarbinyl Cation | Cationic Rearrangement | < 5 | General cyclopropylcarbinyl systems. researchgate.net |

| Cyclopropylcarbinyl Radical | Radical Rearrangement | ~7-10 | General cyclopropylcarbinyl radical studies. |

| Substituted Cyclopropane | β-Alkyl Migration (Mg-mediated) | ~19.0 | Hydrometallation-induced ring-opening. rsc.org |

| Substituted Cyclopropane | β-Alkyl Migration (Zn-mediated) | > 30 | Hydrometallation-induced ring-opening. rsc.org |

Beyond ring-opening, the 3-cyclopropyl-3-hydroxypropanoate structure is susceptible to other reactions, such as elimination. As a β-hydroxy carboxylate, it could undergo a dehydration (elimination) reaction to form an unsaturated cyclopropyl carboxylic acid. This reaction would likely proceed via an E1cB or E2 mechanism, depending on the conditions.

Computational modeling can be used to compare the energetics of competing pathways. For instance, the transition state for the elimination of the hydroxyl group could be located and its energy calculated. This would be compared with the activation energy for a potential rearrangement, such as a Wagner-Meerwein shift if a carbocation were formed at C3. Studies on the β-hydroxy elimination processes in other molecular contexts show that activation parameters are sensitive to the solvent and the nature of the substituents. rsc.org Comparing the calculated Gibbs free energy of activation (ΔG‡) for each potential pathway allows chemists to predict the major product under a given set of conditions. rsc.org

No Publicly Available Research Found for "this compound"

While the methodologies for predicting spectroscopic parameters such as NMR chemical shifts, as well as IR and Raman vibrational frequencies, are well-established within the field of computational chemistry, it appears that these techniques have not been specifically applied to "this compound" in published scientific literature.

Therefore, the generation of an article with detailed research findings, data tables, and a correlation with experimental data for this particular compound is not possible at this time. The requested content, which would involve an in-depth analysis of theoretical calculations and their comparison with experimental results, is contingent on the existence of such primary research.

General computational approaches that would be used for such an analysis include:

Density Functional Theory (DFT): A common method for calculating the electronic structure of molecules, which can be used to predict a wide range of properties, including NMR shielding tensors and vibrational frequencies.

Ab initio methods: These are highly accurate quantum mechanical calculations that can also be employed for spectroscopic parameter prediction.

Machine Learning and Neural Networks: Increasingly, these are used to predict spectroscopic data with high accuracy and computational efficiency by training models on large datasets of known molecules.

Without published studies applying these or similar methods to this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and citation of existing research.

Should research on the computational and theoretical spectroscopic analysis of this compound become publicly available, this topic could be revisited.

Applications in Advanced Materials and Chemical Synthesis

Role as a Monomer in Polymer Synthesis

The bifunctional nature of sodium 3-cyclopropyl-3-hydroxypropanoate, containing both a hydroxyl and a carboxylate group, makes it a suitable candidate for polymerization reactions, particularly for the creation of polyesters. The unique cyclopropyl (B3062369) side group is of particular interest for imparting novel properties to the resulting polymer backbones.

Precursor for Poly(3-cyclopropyl-3-hydroxypropionate) Architectures

This compound can serve as the monomeric precursor for the synthesis of Poly(3-cyclopropyl-3-hydroxypropionate), a polyester (B1180765) with a repeating unit that features a cyclopropyl ring attached to the polymer backbone. The polymerization would proceed through the formation of ester linkages between the hydroxyl group of one monomer and the carboxylate group of another. The resulting polymer architecture is notable for its cyclopropyl side chains, which can influence the material's physical and chemical properties, such as its thermal characteristics, crystallinity, and degradation profile, when compared to other polyhydroxyalkanoates (PHAs).

Design of Specialty Polymer Building Blocks

Beyond its use in creating homopolymers, the compound is a valuable building block for designing specialty copolymers. By incorporating 3-cyclopropyl-3-hydroxypropanoate units into other polymer chains, chemists can precisely tailor the properties of the final material. The rigid and strained nature of the cyclopropyl group can be exploited to introduce specific structural features, potentially enhancing thermal stability or altering the mechanical properties of the polymer. This makes it a target for research into advanced biomaterials, engineering plastics, and other high-performance polymers where fine control over molecular architecture is essential for achieving desired functionalities.

Intermediate in the Synthesis of Fine Chemicals

The chemical structure of this compound makes it a versatile starting material for producing a range of valuable, non-polymeric fine chemicals. The functional groups can be readily converted into other moieties, allowing for the synthesis of molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Production of 3-Cyclopropylacrylic Acid

This compound can be chemically converted to 3-cyclopropylacrylic acid. This transformation is typically achieved through a dehydration reaction, which eliminates the hydroxyl group and the adjacent hydrogen atom to form a carbon-carbon double bond, resulting in an α,β-unsaturated carboxylic acid. 3-Cyclopropylacrylic acid and its derivatives are recognized intermediates in organic synthesis. For instance, various methods have been established for preparing cyclopropyl acrylic derivatives, often starting from cyclopropanecarboxaldehyde (B31225) and reacting it with compounds like malonic acid or phosphonate (B1237965) derivatives. google.com

Synthesis of Vinylcyclopropane (B126155)

The compound also serves as a potential precursor for the synthesis of vinylcyclopropane. This conversion would involve a sequence of chemical reactions, likely including dehydration to form the corresponding acrylic acid intermediate, followed by decarboxylation. Vinylcyclopropane is a highly useful building block in organic chemistry due to the unique reactivity of its strained ring system in conjunction with the vinyl group. sci-hub.box It is known to participate in a variety of rearrangement and cycloaddition reactions, providing access to more complex molecular skeletons such as cyclopentenes. marquette.eduwikipedia.orgscispace.com The versatility of vinylcyclopropanes makes them important intermediates in the total synthesis of natural products and other complex organic molecules. marquette.edu

Preparation of Functionalized Cyclopropyl Derivatives

The inherent functionality of this compound allows it to be a starting point for a wide array of other functionalized cyclopropyl derivatives. The hydroxyl and carboxylate groups act as handles for further chemical modification. The development of synthetic methods to create functionalized cyclopropanes is an active area of research because these motifs are found in numerous biologically active compounds and are valuable in medicinal chemistry. organic-chemistry.orgnih.gov For example, the hydroxyl group can be oxidized to a ketone, while the carboxylate can be converted into esters, amides, or other functional groups. These transformations open pathways to diverse classes of cyclopropane-containing molecules that are otherwise challenging to synthesize. sci-hub.boxresearchgate.net The ability to generate libraries of such compounds is crucial for drug discovery and materials science. nih.gov

Table of Potential Synthetic Transformations

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Product Class |

| Secondary Alcohol (-OH) | Oxidation (e.g., PCC, Swern) | Ketone (=O) | Cyclopropyl Ketone |

| Carboxylate (-COONa) | Acidification, then Esterification (e.g., H+, ROH) | Ester (-COOR) | Cyclopropyl Ester |

| Carboxylate (-COONa) | Conversion to Acyl Chloride, then Amidation (e.g., SOCl₂, R₂NH) | Amide (-CONR₂) | Cyclopropyl Amide |

| Entire Molecule | Dehydration (e.g., Acid catalyst, heat) | Alkene (-C=C-) | α,β-Unsaturated Carboxylic Acid |

Catalyst and Reagent Development Featuring the Compound

Role in Chiral Auxiliaries or Ligands

There is no available scientific literature or research data to support the use of this compound as a chiral auxiliary or a ligand in catalysis.

Contribution to Novel Reaction Systems

There are no documented instances or research findings of this compound contributing to the development of novel reaction systems.

Future Directions and Emerging Research Opportunities

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex molecules like sodium 3-cyclopropyl-3-hydroxypropanoate is increasingly being guided by the principles of green chemistry, which aim to reduce waste and energy consumption while avoiding hazardous substances. beilstein-journals.org Future research will likely focus on developing more sustainable synthetic routes that improve upon traditional methods. Key areas of development include the use of safer, biodegradable solvents to replace toxic options and the design of processes that are more atom-economical, ensuring that a higher proportion of reactant atoms are incorporated into the final product. beilstein-journals.org

One promising approach is the transition-metal-catalyzed decomposition of diazo compounds for the construction of the cyclopropane (B1198618) ring, a method that can be adapted to be more environmentally benign. rsc.org For instance, employing earth-abundant metal catalysts and designing reactions that can be performed in aqueous media or under solvent-free conditions would represent a significant advancement. Another strategy involves the Simmons-Smith cyclopropanation, which can be directed by the hydroxyl group of an allylic alcohol precursor, offering high diastereoselectivity. marquette.edu Greener variations of this reaction could involve the in-situ generation of the reactive carbenoid species, minimizing waste and improving safety. marquette.edu

| Green Chemistry Principle | Application in Synthesis of this compound |

| Waste Prevention | Designing synthetic routes with higher atom economy to minimize byproducts. |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with water, supercritical fluids, or biodegradable alternatives. |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure, reducing energy consumption. |

| Use of Renewable Feedstocks | Investigating biosynthetic pathways or using bio-based starting materials. |

| Catalysis | Employing highly selective and reusable catalysts to reduce stoichiometric waste. |

Exploration of Novel Biocatalytic Transformations

Biocatalysis offers a powerful and highly selective alternative to traditional chemical synthesis, operating under mild conditions with high enantioselectivity. nih.gov For the synthesis of chiral molecules like this compound, enzymes can provide access to specific stereoisomers that are often difficult to obtain through conventional chemistry. The key chiral feature of this molecule is the hydroxyl group at the C3 position, which can be installed via the asymmetric reduction of a corresponding ketone precursor, 3-cyclopropyl-3-oxopropanoate.

Future research is expected to focus on the discovery and engineering of novel ketoreductases (KREDs) that can perform this transformation with high efficiency and stereoselectivity. rsc.org Advances in genetic engineering and directed evolution will allow for the tailoring of enzymes to specific substrates, improving their activity, stability, and selectivity. nih.gov Additionally, the use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, can simplify the process and reduce costs. magtech.com.cn Another area of exploration is the enzymatic hydrolysis of a racemic ester of 3-cyclopropyl-3-hydroxypropanoate, a kinetic resolution process that can yield the enantiomerically pure acid. scielo.brresearchgate.net

| Biocatalytic Approach | Description | Potential Advantage |

| Asymmetric Ketone Reduction | Use of ketoreductases (KREDs) to convert 3-cyclopropyl-3-oxopropanoate to 3-cyclopropyl-3-hydroxypropanoate. | High enantioselectivity, mild reaction conditions. |

| Kinetic Resolution | Selective enzymatic hydrolysis of one enantiomer of a racemic ester, leaving the other unreacted. | Access to enantiomerically enriched starting materials or products. |

| Engineered Heme Proteins | Utilization of myoglobin (B1173299) or other heme protein variants for the cyclopropanation of a suitable alkene precursor. nih.gov | High stereoselectivity in the formation of the cyclopropane ring. |

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous manufacturing, is revolutionizing the production of fine chemicals and active pharmaceutical ingredients (APIs) by offering enhanced safety, efficiency, and control over reaction parameters. asynt.comnih.gov Integrating the synthesis of this compound into a continuous flow process could provide numerous advantages over traditional batch production. beilstein-journals.orgacs.org The small reactor volumes and excellent heat transfer in flow systems allow for the safe use of highly reactive intermediates and exothermic reactions. nih.govmdpi.com

A potential multistep flow synthesis could involve the initial formation of a cyclopropyl (B3062369) ketone, followed by an in-line asymmetric reduction to the corresponding alcohol. researchgate.net This telescoping of reaction steps avoids the need for isolation and purification of intermediates, saving time and resources. mdpi.com Furthermore, flow chemistry facilitates the use of immobilized catalysts and biocatalysts, which can be packed into columns or cartridges, allowing for easy separation and reuse. rsc.org This is particularly beneficial for expensive transition metal catalysts or enzymes, making the process more economical and sustainable. rsc.org The precise control over reaction time, temperature, and stoichiometry in a flow system can also lead to higher yields and purities of the final product. asynt.com

Computational Design of Advanced Derivatives with Targeted Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with specific properties. manchester.ac.uk For this compound, computational methods can be used to design advanced derivatives with targeted reactivity, stability, or biological activity. The cyclopropane ring is a key feature of the molecule, and its strained nature imparts unique chemical properties. nih.gov Density functional theory (DFT) calculations can be employed to predict the reactivity of the ring, such as its susceptibility to ring-opening reactions under various conditions. scilit.com

| Computational Method | Application | Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure, bond energies, and reaction pathways. | Prediction of reactivity, stability, and potential for ring-opening. manchester.ac.uk |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes over time. | Understanding of molecular flexibility and interactions with biological targets. |

| QSAR Modeling | Statistical correlation of molecular descriptors with biological or physical properties. | Design of derivatives with enhanced activity or desired properties. nih.gov |

Investigation of Environmental Degradation Pathways (excluding eco-toxicity)

Understanding the environmental fate of chemical compounds is a critical aspect of green chemistry and regulatory assessment. For this compound, research into its environmental degradation pathways will shed light on its persistence and transformation in the environment. The cyclopropyl group is a feature of interest, as its metabolism and degradation can be complex. hyphadiscovery.com Studies on similar compounds have shown that cyclopropyl rings can be susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to ring-opened products. hyphadiscovery.com

Investigations into the abiotic degradation pathways, such as hydrolysis and photolysis, are also important. The ester and hydroxyl functional groups in the molecule may be susceptible to hydrolysis, while the cyclopropane ring could potentially undergo photochemical reactions. Identifying the transformation products is crucial for a complete understanding of the compound's environmental lifecycle. QSAR models can also be utilized to predict the biodegradability of the compound based on its molecular structure, providing an initial assessment before extensive experimental studies are undertaken. europa.euaftonchemical.comuci.edu

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable information for process optimization and mechanistic understanding. Advanced spectroscopic techniques, such as in-situ Raman and infrared (IR) spectroscopy, are powerful tools for tracking the progress of reactions involving this compound. uib.noazooptics.com These methods allow for the non-invasive monitoring of reactant consumption and product formation without the need for sampling. acs.org

For the asymmetric synthesis of this compound, in-situ spectroscopy can be particularly insightful. For example, during a biocatalytic reduction, changes in the vibrational spectra can be correlated with the conversion of the ketone precursor to the chiral alcohol. researchgate.netyoutube.com This real-time data can be used to determine reaction kinetics, identify reaction intermediates, and ensure the reaction goes to completion. researchgate.net In a flow chemistry setup, these spectroscopic probes can be integrated directly into the flow path, providing continuous feedback for process control and quality assurance. azooptics.com The combination of Raman and IR spectroscopy can be particularly powerful, as they provide complementary information on the molecular vibrations within the reacting species. azonano.comphotothermal.com

| Spectroscopic Technique | Information Provided | Application in Synthesis |

| In-Situ Infrared (IR) Spectroscopy | Monitors changes in functional groups with strong dipole moments (e.g., C=O, O-H). mdpi.com | Tracking the conversion of a ketone to an alcohol. acs.org |

| In-Situ Raman Spectroscopy | Provides information on non-polar bonds and symmetric vibrations (e.g., C-C bonds of the cyclopropane ring). uib.no | Monitoring the integrity of the cyclopropane ring during subsequent reactions. |

| Chemometrics | Statistical analysis of spectroscopic data to extract quantitative information. | Building predictive models for reactant and product concentrations. |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Sodium 3-cyclopropyl-3-hydroxypropanoate, and how can reaction conditions be optimized for purity?

- Methodological Answer : The compound is typically synthesized via esterification of 3-cyclopropyl-3-hydroxypropanoic acid followed by sodium salt formation. Optimization involves adjusting pH (6.5–7.5), temperature (40–60°C), and solvent systems (e.g., aqueous ethanol). Purity (>95%) can be confirmed via HPLC with UV detection at 210 nm and quantified against a certified reference standard .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm cyclopropane ring integrity and hydroxypropanoate conformation. Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., carboxylate C=O stretch at ~1600 cm⁻¹). Mass spectrometry (ESI-MS) verifies molecular ion peaks (m/z ~214.61 for [M+Na]⁺) .

Q. How should safety protocols be integrated into experimental design when handling this compound?

- Methodological Answer : Adhere to CLP regulations (EU 1272/2008): use fume hoods to avoid inhalation (P260), wear nitrile gloves and goggles (P280), and implement emergency rinsing procedures (P303+P361+P353) for skin/eye contact. Stability testing under ambient conditions is advised to assess decomposition risks .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design controlled degradation studies (e.g., 25–80°C, pH 2–12) with kinetic modeling (Arrhenius plots) to identify degradation pathways. Use LC-MS to detect breakdown products (e.g., cyclopropane ring-opening derivatives). Compare results to literature-reported stability profiles and adjust thermodynamic parameters (ΔH‡, ΔS‡) to reconcile discrepancies .

Q. What experimental strategies are recommended for investigating its potential as a monomer in biodegradable polymer synthesis?

- Methodological Answer : Conduct copolymerization trials with lactide or caprolactone using organocatalysts (e.g., DBU). Monitor reaction kinetics via in-situ FTIR for ester bond formation. Characterize polymer thermal stability (TGA) and crystallinity (DSC). Compare mechanical properties (tensile testing) to benchmark polymers like PLA .

Q. How can computational modeling complement empirical data to predict its interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to simulate binding to putative targets (e.g., hydrolases). Validate predictions with in vitro enzymatic assays (UV-Vis kinetics). Use QSAR models to correlate cyclopropane ring strain with inhibitory activity. Cross-reference with NMR titration data for binding site confirmation .

Q. What statistical approaches are suitable for analyzing contradictory bioactivity data across studies?

- Methodological Answer : Apply meta-analysis (random-effects model) to aggregate data from disparate sources. Adjust for covariates (e.g., cell line variability, assay sensitivity) using multivariate regression. Validate homogeneity via Cochran’s Q test and I² statistic. Sensitivity analyses can identify outlier studies requiring replication .

Data Interpretation & Reporting

Q. How should researchers address variability in reported solubility profiles across solvents?

- Methodological Answer : Standardize solubility tests (OECD 105 guidelines) using saturated solutions equilibrated at 25°C. Quantify dissolved compound via gravimetry or UV-Vis calibration curves. Report Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .

Q. What frameworks are recommended for assessing the compound’s environmental fate in ecotoxicology studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.